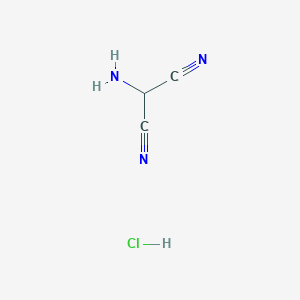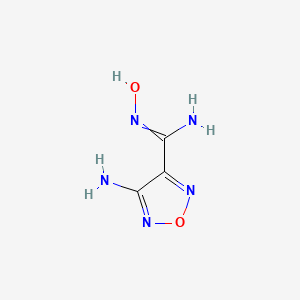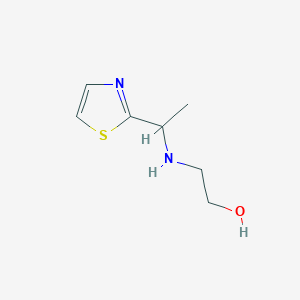![molecular formula C8H7NOS B3222080 {Thieno[2,3-c]pyridin-2-yl}methanol CAS No. 1211505-65-5](/img/structure/B3222080.png)
{Thieno[2,3-c]pyridin-2-yl}methanol
Vue d'ensemble
Description
{Thieno[2,3-c]pyridin-2-yl}methanol is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Mécanisme D'action
Target of Action
{Thieno[2,3-c]pyridin-2-yl}methanol is primarily targeted towards G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the sensitivity of G protein-coupled receptors (GPCRs) to their ligands .
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . The thieno[2,3-c]pyridine core of the compound forms hydrogen bonds with the hinge region of the kinase . Specifically, the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Biochemical Pathways
The inhibition of GRK2 by this compound affects the GPCR signaling pathway . By inhibiting GRK2, the compound prevents the phosphorylation and subsequent desensitization of GPCRs, thereby modulating the cellular response to various hormones and neurotransmitters .
Pharmacokinetics
The compound’s molecular weight (16622 g/mol) suggests that it may have favorable absorption and distribution characteristics
Result of Action
The inhibition of GRK2 by this compound can potentially modulate the cellular response to various hormones and neurotransmitters . This could have implications for the treatment of diseases where GPCR signaling is dysregulated, such as heart failure and certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 28°C Additionally, the compound’s efficacy could be influenced by the cellular environment, including the presence of other signaling molecules and the overall state of the cell
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Thieno[2,3-c]pyridin-2-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with pyridine derivatives under specific conditions. For instance, the reaction of 3-amino-thiophene-2-carboxamides with formic acid can yield thieno[2,3-c]pyridin-4-ones, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to scale up the production .
Analyse Des Réactions Chimiques
Types of Reactions
{Thieno[2,3-c]pyridin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield thieno[2,3-c]pyridine-2-carboxylic acid, while reduction can yield thieno[2,3-c]pyridin-2-ylmethanol .
Applications De Recherche Scientifique
{Thieno[2,3-c]pyridin-2-yl}methanol has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]pyridin-2-ylmethanol: Another heterocyclic compound with similar structural features but different biological activities.
Thieno[2,3-b]pyridine derivatives: These compounds also exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
{Thieno[2,3-c]pyridin-2-yl}methanol is unique due to its specific ring fusion and the presence of a hydroxyl group, which allows for diverse chemical modifications and interactions with biological targets. This makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
thieno[2,3-c]pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZNEKSPIZTKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzenesulfonyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propanamide](/img/structure/B3222000.png)


![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B3222018.png)

![5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3222031.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B3222032.png)

![3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol](/img/structure/B3222063.png)





